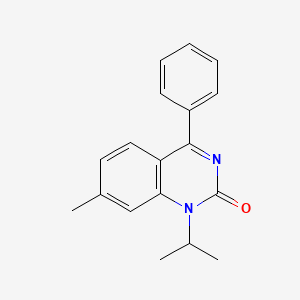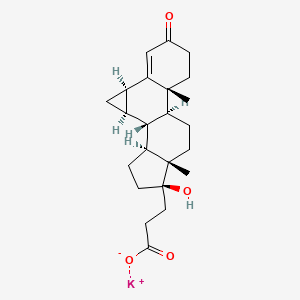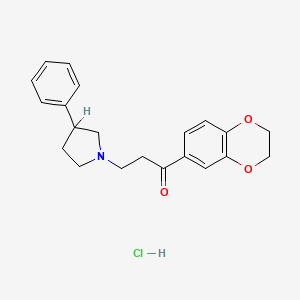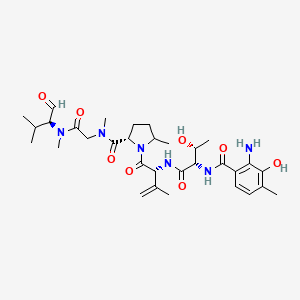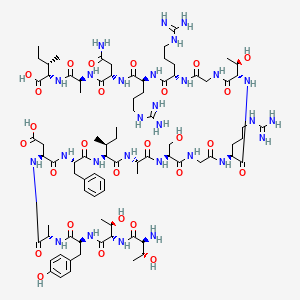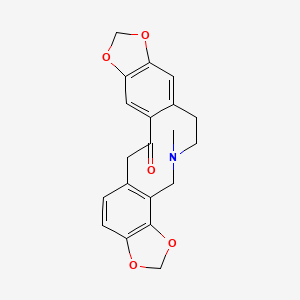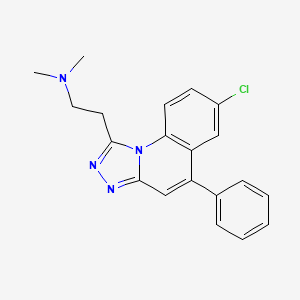![molecular formula C17H11ClN4O B1679806 N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide CAS No. 431898-65-6](/img/structure/B1679806.png)
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Übersicht
Beschreibung
“N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” is a chemical compound with the CAS Number: 431898-65-6 . It has a molecular weight of 322.75 . The IUPAC name for this compound is N-(6-chloro-9H-beta-carbolin-8-yl)nicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H, (H,22,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Inhibition of IκB Kinase (IKK)
PS-1145 is used as an IκB kinase (IKK) inhibitor in the culture medium to treat human epidermal keratinocytes (HEKs) and squamous carcinoma cells (SCCs) to study the role of IKK in Corynebacterium tuberculostearicum (C. t.)-elicited transcription of inflammatory mediators .
Anti-Inflammatory Cytokine Production
PS-1145 hinders pro-inflammatory cytokine production and cell proliferation. It plays a potential therapeutic role in carcinogenesis in multiple myeloma .
Anti-Tumor Activity
PS-1145 exhibits anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Downregulation of Proangiogenic Factor Interleukin-8
PS-1145, a novel nuclear factor-kappa B inhibitor, downregulates the proangiogenic factor Interleukin-8 in human bladder cancer cells .
Increased Sensitivity of Pancreatic Cancer Cells
Specifically, PS-1145 increased levels of TRAIL-induced apoptosis from 5% to 52% in HS766T cells and from 3% to 59% in Panc1 cells .
HIV Reactivation
IKK inhibitors (IKKis) triggered up to a 1.8-fold increase in HIV reactivation in both, myeloid and lymphoid cell models. The best-in-class IKKis, targeting TBK-1 (MRT67307) and IKKβ (TCPA-1) respectively, were also able to significantly induce viral reactivation in CD4+ T cells from people living with HIV (PLWH) ex vivo .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, given the biological activity of many indole derivatives, these compounds could be investigated for potential therapeutic applications .
Wirkmechanismus
Target of Action
PS-1145, also known as “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide”, “PS 1145”, “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide”, or “IKK Inhibitor X”, is primarily an inhibitor of the IκB kinase (IKK) with an IC50 of 88 nM . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
PS-1145 works by blocking the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB) . This inhibition prevents the subsequent activation of NF-κB . The compound’s interaction with its target leads to a reduction in the DNA binding activity of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by PS-1145 is the NF-κB signaling pathway . By inhibiting IKK, PS-1145 prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . This action blocks the activation of NF-κB, thereby affecting downstream effects such as the transcription of genes involved in inflammation, immunity, and cell survival .
Pharmacokinetics
For instance, it has been administered intracerebroventricularly in animal studies .
Result of Action
The inhibition of NF-κB activation by PS-1145 leads to a reduction in the expression of pro-inflammatory genes and a decrease in cell proliferation . This has been observed in various cell types, including human epidermal keratinocytes and squamous carcinoma cells . The compound has also been shown to exhibit anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Action Environment
The efficacy and stability of PS-1145 can be influenced by various environmental factors. For example, in vitro studies have shown that the compound’s ability to inhibit NF-κB activation is dose- and time-dependent . Furthermore, the compound’s effect on body fat mass in animal models was influenced by diet, with PS-1145 effectively blocking weight gain induced by a high-fat diet .
Eigenschaften
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMBDHPALEPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433238 | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
CAS RN |
431898-65-6 | |
| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PS-1145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-1145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]
A: By inhibiting IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]
ANone: PS-1145-mediated NF-κB inhibition can lead to various effects, including:
- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]
- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]
- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []
- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []
- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]
A: The molecular formula of PS-1145 is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of PS-1145. Information regarding its material compatibility and stability under various environmental conditions is limited.
A: PS-1145 acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]
A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of PS-1145 and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.
A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of PS-1145 on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.
A: While specific details on the SAR of PS-1145 are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including PS-1145 and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

